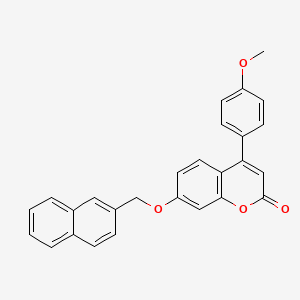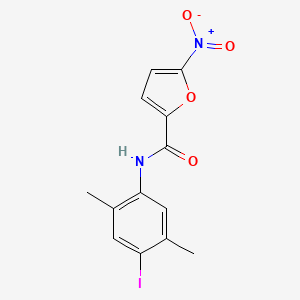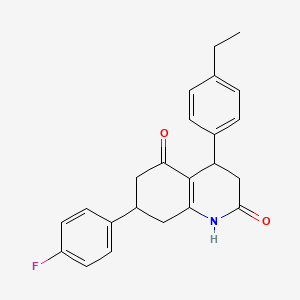
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one
Overview
Description
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as NM-2, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one is not fully understood. However, it has been proposed that 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, inflammation, and neuroprotection. 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell survival. Additionally, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to protect neurons from oxidative stress and neurotoxicity. Additionally, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are some limitations to the use of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one in lab experiments. It has been found to exhibit low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, the toxicity and pharmacokinetics of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one have not been fully characterized, which can limit its potential use in clinical settings.
Future Directions
There are several future directions for the research on 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one. One potential direction is to optimize the synthesis method to improve the solubility and bioavailability of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one. Another direction is to further investigate the mechanism of action of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one and identify its molecular targets. Moreover, future studies can focus on the pharmacokinetics and toxicity of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one to determine its potential use in clinical settings. Additionally, the therapeutic potential of 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one in other diseases, such as cardiovascular diseases and metabolic disorders, can be explored.
Scientific Research Applications
4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 4-(4-methoxyphenyl)-7-(2-naphthylmethoxy)-2H-chromen-2-one has been found to protect neurons from oxidative stress and neurotoxicity, suggesting its potential use in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
4-(4-methoxyphenyl)-7-(naphthalen-2-ylmethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O4/c1-29-22-10-8-20(9-11-22)25-16-27(28)31-26-15-23(12-13-24(25)26)30-17-18-6-7-19-4-2-3-5-21(19)14-18/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBBEWKDZJYYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4698732.png)
![{2-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4698733.png)
![5-benzylidene-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698736.png)
![5-(2-bromobenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4698744.png)
![N-[3-(acetylamino)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4698754.png)
![diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4698757.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4698778.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline](/img/structure/B4698782.png)
![N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4698790.png)

![4-(4-fluorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4698798.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4698832.png)